molecular formula C22H18N2O2S B2444816 N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide CAS No. 899963-58-7

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide

Cat. No. B2444816
M. Wt: 374.46
InChI Key: XKISROVILKSGDI-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities, including anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the compound and their arrangement .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. The specific reactions that “N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide” can undergo would depend on the specific functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide” would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, and solubility in various solvents .

Scientific Research Applications

DNA Interaction and Staining

The benzimidazole derivative Hoechst 33258 is a well-known example, illustrating the application of these compounds in DNA interaction and staining. It binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, making it a valuable tool in plant cell biology for chromosome and nuclear staining, as well as for analyzing nuclear DNA content values in flow cytometry (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, including structures similar to N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide, highlights their potential as antioxidant and anti-inflammatory agents. These compounds exhibit significant anti-inflammatory activity and potent antioxidant activity against various reactive species, underlining their therapeutic potential in these areas (Raut et al., 2020).

Anticancer Research

Phenothiazine derivatives, including benzothiazole-linked compounds, have shown promising anticancer, antiviral, anti-inflammatory, and antimalarial activities. Their actions on biological systems through various interactions underline their potential in rational drug design and as models for investigating molecular bases for DNA sequence recognition and binding (Pluta, Morak-Młodawska, & Jeleń, 2011).

Development of Therapeutics

Benzothiazole's role as a scaffold in drug development is highlighted by its presence in many marketed drugs and its notable potential across a range of diseases. Its pharmacological importance and versatility serve as a foundation for the development of new therapeutic agents, particularly in cancer research, showcasing the compound's broad application in medicinal chemistry (Law & Yeong, 2022).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its specific physical and chemical properties. Some benzothiazole derivatives are known to be hazardous and should be handled with care .

Future Directions

The future research directions for a compound like “N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide” would likely depend on its biological activity. If it shows promising activity in preliminary studies, it might be further optimized and studied in more detail .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c25-21(16-26-18-11-5-2-6-12-18)24(15-17-9-3-1-4-10-17)22-23-19-13-7-8-14-20(19)27-22/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKISROVILKSGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide

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